
1-Prop-2-enylazepane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Prop-2-enylazepane-2-thione, also known as PAT, is a thione derivative that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential therapeutic properties.
Mechanism Of Action
The mechanism of action of 1-Prop-2-enylazepane-2-thione is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is the inhibition of Hsp90, which can lead to the degradation of client proteins that are important for cancer cell survival. Other studies have suggested that 1-Prop-2-enylazepane-2-thione may also inhibit the activity of enzymes involved in DNA replication and repair.
Biochemical And Physiological Effects
1-Prop-2-enylazepane-2-thione has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-Prop-2-enylazepane-2-thione has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, 1-Prop-2-enylazepane-2-thione has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which can lead to DNA damage and cell death.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Prop-2-enylazepane-2-thione in lab experiments is its unique chemical structure, which makes it a useful tool for studying protein-protein interactions. In addition, 1-Prop-2-enylazepane-2-thione has been shown to have potential therapeutic properties, which makes it an attractive target for drug development.
However, there are also limitations to using 1-Prop-2-enylazepane-2-thione in lab experiments. One limitation is the potential for off-target effects, as 1-Prop-2-enylazepane-2-thione has been shown to interact with multiple proteins. In addition, the synthesis of 1-Prop-2-enylazepane-2-thione can be challenging, which may limit its availability for use in experiments.
Future Directions
There are several future directions for research on 1-Prop-2-enylazepane-2-thione. One area of interest is the development of more efficient synthesis methods, which could increase the availability of this compound for use in experiments. In addition, further studies are needed to fully understand the mechanism of action of 1-Prop-2-enylazepane-2-thione and its potential as a therapeutic agent for the treatment of cancer.
Another area of research is the use of 1-Prop-2-enylazepane-2-thione as a tool for studying protein-protein interactions. By identifying new targets for 1-Prop-2-enylazepane-2-thione binding, researchers can gain a better understanding of the mechanisms underlying protein-protein interactions and potentially identify new targets for drug development.
Overall, 1-Prop-2-enylazepane-2-thione is a compound of interest for scientific research due to its unique chemical structure and potential therapeutic properties. Through continued research, we can gain a better understanding of the mechanisms underlying its biological activity and potentially develop new treatments for cancer and other diseases.
Synthesis Methods
The synthesis of 1-Prop-2-enylazepane-2-thione involves the reaction of 2-aminopyridine with 1-chloro-2-propene in the presence of sodium hydroxide. This reaction produces a mixture of two isomers, which can be separated through column chromatography. The resulting compound is then treated with sulfur to form the final product, 1-Prop-2-enylazepane-2-thione.
Scientific Research Applications
1-Prop-2-enylazepane-2-thione has been studied for a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. 1-Prop-2-enylazepane-2-thione has been shown to inhibit the growth of cancer cells in vitro, and studies in animal models have demonstrated its potential as a chemotherapeutic agent.
Another area of research is the use of 1-Prop-2-enylazepane-2-thione as a probe for studying protein-protein interactions. 1-Prop-2-enylazepane-2-thione has been shown to bind to the protein Hsp90, which is involved in the regulation of many cellular processes. By using 1-Prop-2-enylazepane-2-thione as a probe, researchers can gain a better understanding of the mechanisms underlying protein-protein interactions and potentially identify new targets for drug development.
properties
CAS RN |
1558-76-5 |
|---|---|
Product Name |
1-Prop-2-enylazepane-2-thione |
Molecular Formula |
C9H15NS |
Molecular Weight |
169.29 g/mol |
IUPAC Name |
1-prop-2-enylazepane-2-thione |
InChI |
InChI=1S/C9H15NS/c1-2-7-10-8-5-3-4-6-9(10)11/h2H,1,3-8H2 |
InChI Key |
OQERJLDPEGSOCB-UHFFFAOYSA-N |
SMILES |
C=CCN1CCCCCC1=S |
Canonical SMILES |
C=CCN1CCCCCC1=S |
synonyms |
2H-Azepine-2-thione, hexahydro-1-(2-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




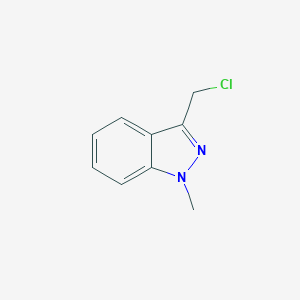
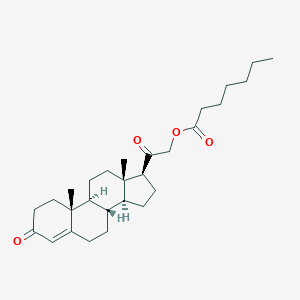


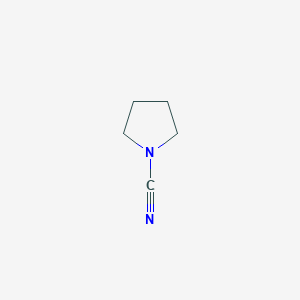
![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)
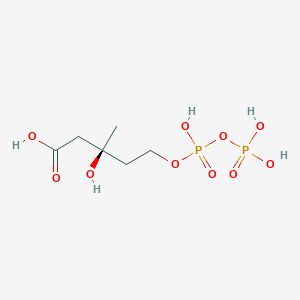

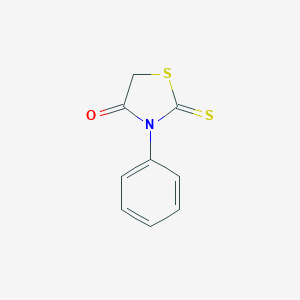
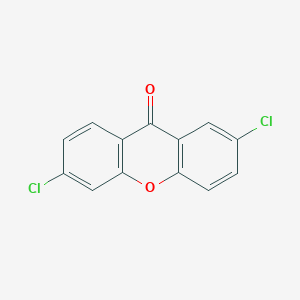


![3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B74929.png)